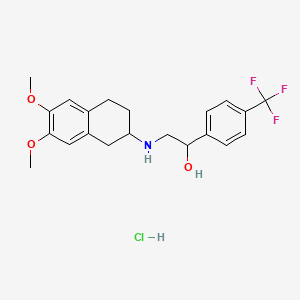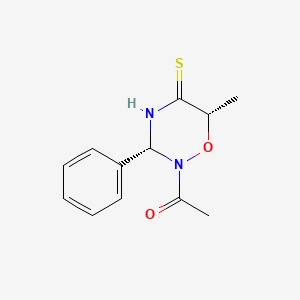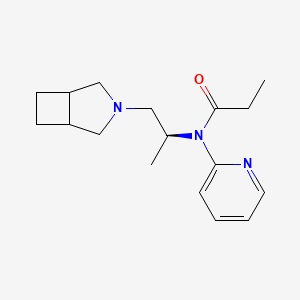
1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl hexanoate is an organic compound with a complex structure that includes both ester and ketone functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl hexanoate typically involves esterification and condensation reactions. One common method includes the reaction of 1-methyl-2-propanol with hexanoic acid in the presence of a catalyst to form the ester. This is followed by a condensation reaction with 1-oxo-3-phenyl-2-propenyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification process, while bases like sodium hydroxide or potassium carbonate are employed in the condensation step.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or ketone functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ketones, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl hexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl hexanoate involves interactions with specific molecular targets and pathways. The compound’s ester and ketone groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl butanoate
- 1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl octanoate
- 1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl decanoate
Uniqueness
1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl hexanoate is unique due to its specific ester and ketone functional groups, which confer distinct chemical reactivity and potential biological activity
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
84006-29-1 |
|---|---|
Fórmula molecular |
C19H26O4 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
3-[(E)-3-phenylprop-2-enoyl]oxybutan-2-yl hexanoate |
InChI |
InChI=1S/C19H26O4/c1-4-5-7-12-18(20)22-15(2)16(3)23-19(21)14-13-17-10-8-6-9-11-17/h6,8-11,13-16H,4-5,7,12H2,1-3H3/b14-13+ |
Clave InChI |
BSBRAUYLEYBZFY-BUHFOSPRSA-N |
SMILES isomérico |
CCCCCC(=O)OC(C)C(C)OC(=O)/C=C/C1=CC=CC=C1 |
SMILES canónico |
CCCCCC(=O)OC(C)C(C)OC(=O)C=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















